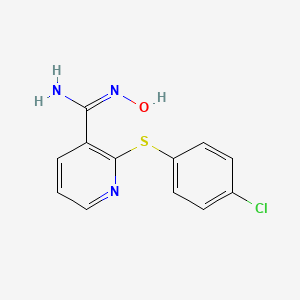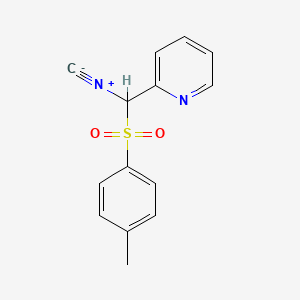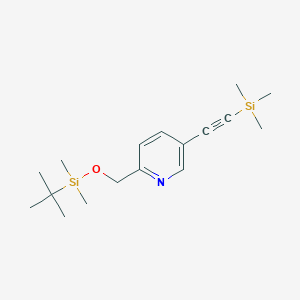
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine is a complex organic compound that features both tert-butyldimethylsilyl and trimethylsilyl groups These groups are often used in organic synthesis to protect functional groups and to introduce steric bulk, which can influence the reactivity and stability of the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of silyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to less oxidized states.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and anhydrous solvents to maintain the integrity of the silyl groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with various molecular targets and pathways. The silyl groups can influence the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. The exact molecular targets and pathways depend on the context in which the compound is used, such as in enzyme inhibition or as a building block in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((tert-Butyldimethylsilyloxy)methyl)-6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine
- dimethyl ((3-((tert-butyldimethylsilyl)oxy)phenyl)(methoxy)methyl)phosphonate
Uniqueness
What sets 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine apart from similar compounds is its specific combination of silyl groups and the pyridine ring. This unique structure imparts distinct reactivity and stability characteristics, making it valuable in specialized applications where other compounds might not perform as effectively .
Eigenschaften
Molekularformel |
C17H29NOSi2 |
|---|---|
Molekulargewicht |
319.6 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[[5-(2-trimethylsilylethynyl)pyridin-2-yl]methoxy]silane |
InChI |
InChI=1S/C17H29NOSi2/c1-17(2,3)21(7,8)19-14-16-10-9-15(13-18-16)11-12-20(4,5)6/h9-10,13H,14H2,1-8H3 |
InChI-Schlüssel |
FCTHLDFXIWFCEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



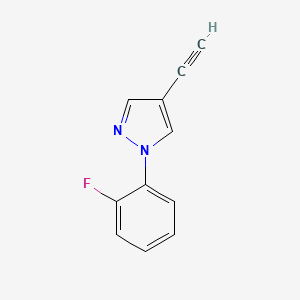


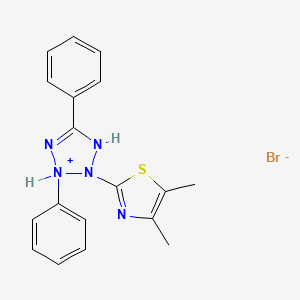
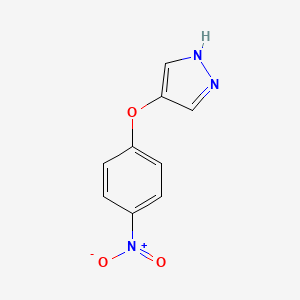

![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)



